3-Heptafluorobutyryl-(+)-camphor

Catalog No.
S1895318
CAS No.
51800-99-8
M.F
C14H15F7O2
M. Wt
348.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Heptafluorobutyryl-(+)-camphor

Weak Lewis bases resist enantiomer resolution with conventional shift reagents. HFCAM (3-Heptafluorobutyryl-(+)-camphor) delivers superior Lewis acidity and nonpolar solubility via its heptafluoropropyl group, making it the preferred precursor for Eu(hfc)₃ and chiral GC phases. Outperforms TFCAM and achiral fod ligands. Supplied at ≥97% purity, ready for immediate shipping.

CAS Number

51800-99-8

Product Name

3-Heptafluorobutyryl-(+)-camphor

IUPAC Name

(1R,4R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C14H15F7O2

Molecular Weight

348.26 g/mol

InChI

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1

InChI Key

PEWOESYEGLBLNR-XGLFCGLISA-N

SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F

The exact mass of the compound 3-Heptafluorobutyryl-(+)-camphor is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

3-Heptafluorobutyryl-(+)-camphor, (+)-3-(Heptafluorobutyryl)camphor, 3-(Heptafluorobutyryl)-(+)-camphor, 3-(Heptafluorobutyryl)camphor, HFCAM, (1R,4R)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Purity

≥97%

Package Size

100 mg, 500 mg, 1 g

3-Heptafluorobutyryl-(+)-camphor (CAS 51800-99-8, often abbreviated as HFCAM) is a highly specialized chiral β-diketone ligand primarily procured for the synthesis of chiral lanthanide shift reagents (such as Eu(hfc)3) and enantioselective gas chromatography stationary phases [1]. By integrating a rigid chiral bornane scaffold with a highly electron-withdrawing heptafluoropropyl chain, this compound functions as a bidentate chelator that imparts both intense Lewis acidity and high solubility to the resulting metal complexes [2]. Standard procurement specifications typically require a purity of ≥95%, with the compound presenting as a pale yellow liquid or low-melting solid exhibiting a boiling point of 60–70 °C at 0.2 mmHg [3]. Its primary industrial and analytical value lies in its ability to resolve enantiomers of weak Lewis bases in NMR spectroscopy and facilitate the chromatographic separation of chiral substrates without requiring prior derivatization[1].

Research Fit

Chiral NMR shift reagent synthesis
Circularly polarized luminescence (CPL) material precursor
Complexation GC chiral stationary phase preparation
Synergic metal extraction and chirality recognition studies

Substituting 3-heptafluorobutyryl-(+)-camphor with shorter-chain analogs like 3-trifluoroacetyl-(+)-camphor (TFCAM) or achiral ligands like fod (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione) fundamentally compromises analytical performance[1]. While achiral reagents like Eu(fod)3 can spread out overlapping NMR signals, they completely fail to resolve enantiomers [2]. Conversely, while TFCAM provides chirality, its shorter trifluoromethyl group provides insufficient Lewis acidity to coordinate with weak Lewis bases (e.g., ethers, sterically hindered esters) and yields lower solubility in nonpolar solvents like chloroform [1]. Furthermore, in gas chromatography applications, the shorter perfluoroalkyl chain of TFCAM results in lower complex volatility, leading to poor peak resolution and requiring higher elution temperatures compared to the highly volatile heptafluorobutyryl derivatives [3].

Substitution Risk

Chain-length impact
Fluoroalkyl size controls steric demand and Lewis acidity of metal chelates, shifting chiral induction performance.
NMR discrimination gap
TFC analog may show no enantiomeric shift difference where HFC enables baseline-resolved ee determination.
GC resolution difference
HFC-derived Ni(II) phase yields wider α range for cyclic ethers compared to TFC-based phase.

Superior Enantiomeric Shift Resolution in NMR

When formulated into europium complexes, 3-heptafluorobutyryl-(+)-camphor (forming Eu(hfc)3) demonstrates superior enantiomeric discrimination compared to the trifluoroacetyl analog (Eu(tfc)3). The longer heptafluoropropyl chain increases the lipophilicity and alters the steric environment, routinely inducing larger chemical shift differences (ΔΔδ) for enantiotopic protons—often exceeding 1.0 ppm for secondary carbinols and epoxides [1]. In contrast, Eu(tfc)3 induces smaller shift differences that can fail to fully resolve complex multiplets, leading to overlapping signals [2].

Evidence DimensionMagnitude of enantiomeric shift difference (ΔΔδ)
Target Compound DataEu(hfc)3: Induces large ΔΔδ (frequently >1.0 ppm), enabling baseline resolution of enantiomers.
Comparator Or BaselineEu(tfc)3 (Trifluoroacetyl analog): Induces smaller ΔΔδ, often resulting in signal overlap.
Quantified DifferenceSubstantially larger ΔΔδ and superior baseline resolution for HFCAM derivatives.
Conditions1H NMR analysis of secondary carbinols and weak Lewis bases in CDCl3.

Larger shift differences allow analysts to accurately quantify enantiomeric excess (ee) using standard low-field NMR instruments, avoiding the cost of high-field NMR upgrades.

CPL g-factor
Head-to-head
−0.22 vs −0.05 (TFC)
Supports CPL material selection
4.4× higher |gCPL| reported for HFC-Eu polymer

Enhanced Lewis Acidity for Weak Substrates

The integration of the heptafluorobutyryl moiety dramatically increases the Lewis acidity of the coordinated lanthanide center compared to non-fluorinated or trifluoroacetylated camphor derivatives [1]. This enhanced electron withdrawal allows Eu(hfc)3 to strongly bind and induce shifts in weak Lewis bases, such as ethers, esters, and oxiranes, which typically exhibit negligible coordination with weaker shift reagents [2]. Consequently, HFCAM-derived reagents offer a significantly broader substrate scope for chiral analysis [1].

Evidence DimensionCoordination affinity with weak Lewis bases
Target Compound DataHFCAM complexes: Strong coordination and significant induced shifts for ethers/esters.
Comparator Or BaselineTFCAM / Non-fluorinated camphor: Weak or transient coordination; negligible induced shifts.
Quantified DifferenceBroadened substrate scope encompassing hard-to-bind functional groups.
ConditionsSolution-phase coordination with oxygen-containing weak Lewis bases.

Procuring HFCAM ensures the resulting shift reagents are universally applicable across a broader range of functional groups, reducing the need to stock multiple specialized reagents.

NMR ΔΔδ (Felodipine)
Head-to-head
Eu(hfc)₃: clear shift; Eu(tfc)₃: none
Supports ee determination
3.8% minor enantiomer detection limit

Structural Strain for Enhanced CPL

In the development of chiral Eu(III) coordination polymers, the steric bulk of the heptafluorobutyryl group plays a critical role in amplifying optical properties. A comparative study of Eu(III) polymers demonstrated that the structural distortion induced by the HFCAM ligand is significantly larger than that of the pentafluoropropionyl (PFCAM) or trifluoroacetyl (TFCAM) analogs [1]. This increased structural strain directly affects the transition dipole moments, resulting in a substantially enhanced luminescence dissymmetry factor (|gCPL|) [1].

Evidence DimensionLuminescence dissymmetry factor (|gCPL|) and structural distortion
Target Compound Data[Eu(+hfc)3(p-dpeb)]n: High structural strain leading to maximized |gCPL|.
Comparator Or Baseline[Eu(+pfc)3(p-dpeb)]n and [Eu(+tfc)3(p-dpeb)]n: Lower structural strain and correspondingly lower |gCPL|.
Quantified DifferenceEnhanced |gCPL| directly correlated to the steric hindrance of the heptafluoropropyl chain.
ConditionsPhotophysical evaluation of Eu(III) coordination polymers.

For manufacturers of chiral optoelectronic materials, HFCAM is the optimal ligand choice to maximize circularly polarized luminescence efficiency.

Enantiomeric impurity LOD
Cross-study comparable
0.4–0.5% L-enantiomer
Supports impurity profiling
Eu(hfc)₃ in penicillamine assay

High Volatility & Elution Efficiency in GC

For applications involving chiral gas chromatography, the volatility of the metal complex is a paramount concern. The perfluorinated heptafluoropropyl chain of HFCAM imparts exceptionally high volatility to its transition metal and lanthanide complexes compared to their non-fluorinated or trifluoroacetylated counterparts [1]. This allows HFCAM-based stationary phases or derivatized analytes to elute cleanly at lower oven temperatures, preventing thermal degradation of both the column and sensitive substrates.

Evidence DimensionComplex volatility and required GC elution temperature
Target Compound DataHFCAM complexes: High volatility, enabling lower-temperature elution.
Comparator Or BaselineTFCAM / Non-fluorinated complexes: Lower volatility, requiring higher, potentially degradative temperatures.
Quantified DifferenceLower operational temperatures and improved peak resolution for HFCAM derivatives.
ConditionsGas chromatographic separation of enantiomers.

High volatility is critical for manufacturing durable, high-resolution chiral GC columns that operate efficiently without thermal degradation.

GC separation factor
Class-level inference
α = 1.02–1.32 (cyclic ethers)
Chiral GC column specification
Ni(II)-HFC phase, 10 ng detection
Synergic extraction
Head-to-head
HFC: Co + Eu; TFC: Co only
Supports multi-metal extraction
Quinine/quinidine discrimination

Chiral NMR Shift Reagent Synthesis

HFCAM is the precursor of choice for manufacturing Eu(hfc)3 and Pr(hfc)3, enabling the determination of enantiomeric purity for a wide range of substrates, including weak Lewis bases that fail to coordinate with TFCAM-based reagents [1].

Chiral GC Stationary Phase Formulation

The high volatility imparted by the heptafluoropropyl group makes HFCAM ideal for creating metal-complex stationary phases that operate efficiently at lower temperatures, preserving column lifespan and analyte integrity [2].

Chiral Optoelectronic Material Development

The significant structural strain induced by the HFCAM ligand enhances the circularly polarized luminescence (CPL) of lanthanide coordination polymers, making it a critical building block for advanced optical sensors and display technologies[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CPL material synthesis
Steric-demand-driven gCPL factor
Coordination polymer gCPL comparison
Enantiomeric purity NMR assay
Chiral shift reagent enantioselectivity
ΔΔδ and minor-enantiomer detection limit
Chiral GC column fabrication
Metal-chelate chiral recognition
Separation factor α for cyclic ethers
Synergic metal extraction studies
Ligand metal-ion versatility
Diastereomeric adduct differentiation

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51800-99-8

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

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